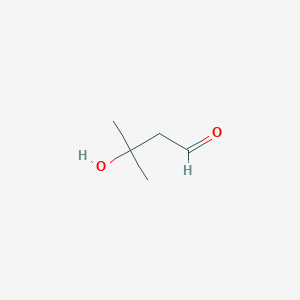
HMG-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-methylglutaryl-CoA involves the condensation of acetoacetyl-CoA and acetyl-CoA. This reaction is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA synthase . The reaction conditions typically require a buffered aqueous solution at a physiological pH, with the presence of cofactors such as magnesium ions to stabilize the enzyme-substrate complex .
Industrial Production Methods
Industrial production of 3-hydroxy-3-methylglutaryl-CoA is generally achieved through biotechnological methods, utilizing genetically engineered microorganisms that overexpress the necessary enzymes. These microorganisms are cultivated in large-scale bioreactors under controlled conditions to optimize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
HMG-CoA undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Requires NADPH as a reducing agent and occurs in the presence of 3-hydroxy-3-methylglutaryl-CoA reductase.
Hydrolysis: Typically occurs under acidic or basic conditions, depending on the specific enzyme involved.
Major Products
Scientific Research Applications
HMG-CoA has a wide range of applications in scientific research:
Mechanism of Action
HMG-CoA exerts its effects primarily through its role in the mevalonate pathway. The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase catalyzes the conversion of 3-hydroxy-3-methylglutaryl-CoA to mevalonate, a critical step in cholesterol biosynthesis . This enzyme is a target for statins, which inhibit its activity and thereby reduce cholesterol levels in the body . The molecular targets and pathways involved include the regulation of cholesterol homeostasis and the synthesis of isoprenoids .
Comparison with Similar Compounds
HMG-CoA can be compared with other similar compounds, such as:
Acetoacetyl-CoA: A precursor in the synthesis of 3-hydroxy-3-methylglutaryl-CoA.
β-Hydroxy-β-methylbutyryl-CoA: Another intermediate in the metabolism of branched-chain amino acids.
The uniqueness of 3-hydroxy-3-methylglutaryl-CoA lies in its central role in both the mevalonate pathway and ketogenesis, making it a critical compound in various metabolic processes .
Properties
Molecular Formula |
C27H44N7O20P3S |
|---|---|
Molecular Weight |
911.7 g/mol |
IUPAC Name |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1 |
InChI Key |
CABVTRNMFUVUDM-SJBCKIPMSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8750942.png)





![Ethyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8750983.png)



